molecular formula C16H20N4O B11672602 N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

N'-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672602
M. Wt: 284.36 g/mol
InChI Key: UTEXLSMLHRXTBY-LICLKQGHSA-N
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Description

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a C=N-NH functional group, which is formed by the condensation of hydrazine with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-ethylbenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of other hydrazone derivatives.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with certain enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-(4-Methylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
  • N’-(4-Chlorobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
  • N’-(4-Nitrobenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide

These compounds share similar structural features but differ in the substituents on the benzylidene group. The unique properties of N’-(4-Ethylbenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide arise from the presence of the ethyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H20N4O/c1-4-12-5-7-13(8-6-12)10-17-20-16(21)15-9-14(11(2)3)18-19-15/h5-11H,4H2,1-3H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

UTEXLSMLHRXTBY-LICLKQGHSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)C

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C

Origin of Product

United States

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